REACTION_CXSMILES
|
C([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=CCC.C(OC)(=O)[C:12]1[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=1>CN(C=O)C>[CH:16]1[CH:15]=[N:14][CH:13]=[C:12]([C:6]2[CH2:7][CH2:8][CH2:9][N:5]=2)[CH:17]=1
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Name
|
1-(but-1-enyl)-pyrrolidin-2-one
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=CCC)N1C(CCC1)=O
|
Name
|
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Sodium hydride (17.26 g, 072 mol of 60% dispersion in a mineral oil) was washed with toluene (25 ml×2)
|
Type
|
CUSTOM
|
Details
|
to remove mineral oil
|
Type
|
ADDITION
|
Details
|
added to 25 ml of DMF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
DMF was partially removed under reduced pressure and 100 ml water and HCl (165 ml)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 110° C. for 12 hr
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (50 ml×2)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (100 ml×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed completely
|
Type
|
DISTILLATION
|
Details
|
the crude solid was purified by high vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CN=C1)C2=NCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.38 g | |
YIELD: PERCENTYIELD | 77.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |